molecular formula C7H7BrO2 B098834 2-Bromo-4-methoxyphenol CAS No. 17332-11-5

2-Bromo-4-methoxyphenol

Cat. No. B098834
CAS RN: 17332-11-5
M. Wt: 203.03 g/mol
InChI Key: LTMSUXSPKZRMAB-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenol is a brominated phenol derivative that is of interest in various chemical research areas. It is related to compounds that have been synthesized and characterized in several studies, which involve bromo-substituted phenols with methoxy groups and other substituents. These compounds often exhibit interesting chemical and physical properties and have potential applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of bromo-substituted phenolic compounds can involve multiple steps, including the use of diazotization reactions followed by Sandmeyer reactions, as seen in the synthesis of 2-bromo-4-nitrophenol . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes could potentially be applied. For instance, the synthesis of related compounds often starts from substituted anilines or phenols, which are then subjected to halogenation reactions to introduce bromine atoms .

Molecular Structure Analysis

The molecular structure of bromo-substituted phenolic compounds is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . These studies reveal the presence of intramolecular hydrogen bonding, which can influence the tautomeric forms of the compounds. For example, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was found to exist in the enol form in solid state due to a strong intramolecular O-H...N hydrogen bond .

Chemical Reactions Analysis

The reactivity of bromo-substituted phenolic compounds can be quite diverse. For instance, the reaction of 2-bromo-7-methoxytropone with o-aminophenol leads to the formation of various products, depending on the reaction conditions . The formation of these products involves complex reaction mechanisms that can be influenced by factors such as temperature and solvent . Additionally, the reactivity of the methoxy group in these compounds can be explored through demethylation reactions, as demonstrated in the regioselective O-demethylation of aryl methyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted phenolic compounds are often investigated using computational methods such as density functional theory (DFT) . These studies can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals. For example, DFT calculations have been used to investigate the tautomerism and intramolecular proton transfer in (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol . Additionally, the nonlinear optical properties and potential bioactivity of these compounds can be assessed through computational studies .

Scientific Research Applications

Thermochemical Properties and Hydrogen Bond Analysis

Methoxyphenols, including compounds like 2-Bromo-4-methoxyphenol, are key structural fragments in various antioxidants and biologically active molecules. They are known for forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. A study by Varfolomeev et al. (2010) focused on the thermochemical properties of methoxyphenols. Their research included thermodynamic properties such as standard molar enthalpies of formation, vapor pressure, and fusion enthalpies, supplemented by Fourier transform infrared (FTIR)-spectroscopic and quantum-chemical studies.

Antibacterial Properties from Marine Algae

This compound derivatives, particularly bromophenols isolated from marine algae like Rhodomela confervoides, have shown notable antibacterial properties. Xu et al. (2003) and Zhao et al. (2004) identified several bromophenols from this alga, some showing moderate to high antibacterial activity.

Carbonic Anhydrase Inhibitory Properties

Bromophenol derivatives, including this compound, have been studied for their inhibitory properties on human carbonic anhydrase isozymes. Balaydın et al. (2012) found that these compounds are effective inhibitors of carbonic anhydrase, a finding that could have implications for treating various medical conditions like glaucoma and epilepsy.

Antioxidant Activity in Food Applications

Research by Li et al. (2011) on bromophenols from Rhodomela confervoides, including derivatives of this compound, demonstrated potent antioxidant activities. These findings suggest potential applications in food preservation, where these antioxidants could help prevent oxidative deterioration.

Spectroscopic and Structural Analysis

Studies such as those by Demircioğlu et al. (2019) have explored the structural properties of bromophenol derivatives through spectroscopic methods, X-ray diffraction, and density functional theory (DFT). Such research contributes to a better understanding of the chemical and physical properties of these compounds.

Anticancer Potential and Cell Cycle Arrest

The study of bromophenol derivatives in the context of cancer research has shown promising results. For instance, Guo et al. (2018) synthesized a novel bromophenol derivative that demonstrated significant anticancer activities, including cell cycle arrest and apoptosis induction in human lung cancer cells.

Safety and Hazards

2-Bromo-4-methoxyphenol is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Mode of Action

This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to a weakened bacterial cell wall, impairing the survival and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including the mycolic acids that are crucial for the integrity of the bacterial cell wall . By inhibiting InhA, this compound disrupts this pathway, leading to impaired cell wall synthesis .

Pharmacokinetics

Itslipophilicity and water solubility are key factors influencing its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can affect the compound’s bioavailability, determining how much of the compound reaches its target site of action .

Result of Action

The result of this compound’s action is the disruption of mycolic acid synthesis , leading to a weakened bacterial cell wall . This impairs the survival and proliferation of Mycobacterium tuberculosis, potentially making this compound a useful agent in the treatment of tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by factors such as temperature and pH . Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with this compound and affect its action .

properties

IUPAC Name

2-bromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMSUXSPKZRMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304961
Record name 2-Bromo-4-methoxyphenol
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17332-11-5
Record name 2-Bromo-4-methoxyphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxyphenol
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Record name 17332-11-5
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Record name 2-Bromo-4-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyphenol (13.00 g, 104.84 mmol) in DMF (50 mL) was added bromine (5.40 mL, 104.84 mmol) at 0° C. The reaction was allowed to warm to room temperature. After stirring for 2 h the reaction was quenched with water and extracted with ethyl acetate (3×200 mL). The combined organic extracts were washed with brine and dried (Na2SO4). Removal of the solvent under reduced pressure gave 21.28 g of the crude title compound as a dark oil: 1H NMR (250 MHz. CDCl3) d 7.49 (b, 1H), 6.96 (d, 1H), 6.72-6.62 (m, 2H), 3.71 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.6 mL (100 mmol) bromine in 10 mL carbon disulfide was added dropwise over 30 minutes to a solution of 12.4 gm (100 mMol) 4-methoxyphenol in 20 mL carbon disulfide at 0° C. After 30 minutes an additional 1 mL of bromine in 10 mL carbon disulfide are added dropwise. The reaction mixture was then concentrated under reduced pressure and the residue was dissolved in diethyl ether. This solution was washed sequentially with 100 mL water and 100 mL saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 0 to 20% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 11.6 gm (57%) of the desired compound as a crystalline solid.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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